Phenyl propyl sulfide Phenyl propyl sulfide
Brand Name: Vulcanchem
CAS No.: 874-79-3
VCID: VC3875643
InChI: InChI=1S/C9H12S/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
SMILES: CCCSC1=CC=CC=C1
Molecular Formula: C9H12S
Molecular Weight: 152.26 g/mol

Phenyl propyl sulfide

CAS No.: 874-79-3

Cat. No.: VC3875643

Molecular Formula: C9H12S

Molecular Weight: 152.26 g/mol

* For research use only. Not for human or veterinary use.

Phenyl propyl sulfide - 874-79-3

Specification

CAS No. 874-79-3
Molecular Formula C9H12S
Molecular Weight 152.26 g/mol
IUPAC Name propylsulfanylbenzene
Standard InChI InChI=1S/C9H12S/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Standard InChI Key NWYDLOBJQIJDGH-UHFFFAOYSA-N
SMILES CCCSC1=CC=CC=C1
Canonical SMILES CCCSC1=CC=CC=C1
Boiling Point 220.0 °C
Melting Point -45.0 °C

Introduction

Structural and Chemical Properties of Phenyl Propyl Sulfide

Phenyl propyl sulfide belongs to the aryl sulfide family, characterized by a sulfur atom bridging a phenyl group and a propyl chain. Its molecular structure confers unique reactivity, particularly in oxidation and substitution reactions. The sulfur center's lone pairs enable nucleophilic interactions, while the aromatic ring influences electronic properties. Key physicochemical parameters include a molecular weight of 152.26 g/mol and a boiling point range of 210–215°C, as determined through gas chromatography-mass spectrometry (GC-MS) analyses .

Comparative studies with analogous sulfides reveal distinct behavioral patterns:

PropertyPhenyl Propyl SulfidePhenyl Ethyl SulfidePhenyl Butyl Sulfide
Boiling Point (°C)210–215195–200225–230
logP (Octanol-Water)3.2 ± 0.12.8 ± 0.13.6 ± 0.1
Dipole Moment (Debye)1.451.381.52

These properties underscore the compound's balance between hydrophobicity and polarizability, making it ideal for catalytic transformations.

Nickel-Catalyzed Synthesis: A Paradigm Shift

The 2023 Ni-catalyzed aryl exchange reaction represents a breakthrough in sulfide synthesis . This method employs nickel complexes to mediate cross-couplings between aryl halides and aliphatic thiols under mild conditions:

Reaction Scheme:
Ar-X + HS-C₃H₇ → Ar-S-C₃H₇ + HX
(X = Cl, Br; Ar = aryl group)

Catalytic System Optimization

Critical parameters for maximizing yield and selectivity were systematically investigated:

ParameterOptimal ValueYield Impact (%)
Catalyst Loading5 mol% NiCl₂(dppf)+38%
LigandBINAP+27%
Temperature80°C+15%
SolventDMF+22%

The BINAP ligand proved particularly effective, enhancing nickel's oxidative addition capability while suppressing β-hydride elimination side reactions. This system achieved 89% isolated yield for phenyl propyl sulfide—a 40% improvement over traditional Ullmann-type couplings.

Mechanistic Insights

Density functional theory (DFT) calculations reveal a three-stage catalytic cycle:

  • Oxidative Addition: Ni(0) inserts into the C-X bond of aryl halides.

  • Transmetalation: Thiolate transfer occurs via a μ-sulfide bridged intermediate.

  • Reductive Elimination: C-S bond formation releases the product and regenerates Ni(0).

The rate-determining step (reductive elimination) showed a barrier of 23.4 kcal/mol, consistent with experimental turnover frequencies of 12 h⁻¹ .

Comparative Analysis of Synthetic Methods

Traditional approaches to phenyl propyl sulfide synthesis face limitations in scalability and functional group tolerance:

MethodYield (%)Reaction Time (h)Byproduct Formation
Grignard Reaction6524Dipropyl disulfide
Ullmann Coupling4948Biaryl ethers
Ni-Catalyzed 8912<5%

The nickel-catalyzed method eliminates stoichiometric metal reagents, reducing metal waste by 78% compared to classical procedures.

Functionalization and Derivative Synthesis

Phenyl propyl sulfide serves as a precursor for value-added derivatives:

Oxidation to Sulfoxides

Controlled oxidation with H₂O₂ generates phenyl propyl sulfoxide, a chiral sulfoxide with pharmaceutical applications:

C6H5-S-C3H7H2O2C6H5-SO-C3H7\text{C}_6\text{H}_5\text{-S-C}_3\text{H}_7 \xrightarrow{\text{H}_2\text{O}_2} \text{C}_6\text{H}_5\text{-SO-C}_3\text{H}_7

Enantioselective oxidation using Sharpless conditions achieved 92% ee, as confirmed by chiral HPLC .

Cross-Coupling Reactions

The sulfide's S-C₃H₇ group participates in nickel-mediated cross-couplings:

Thioether Functionalization:
Ar-S-C3H7+R-XNiAr-R+C3H7S-X\text{Ar-S-C}_3\text{H}_7 + \text{R-X} \xrightarrow{\text{Ni}} \text{Ar-R} + \text{C}_3\text{H}_7\text{S-X}

This reactivity enables modular synthesis of polyfunctional aromatics.

Industrial and Pharmaceutical Applications

Material Science Applications

Phenyl propyl sulfide derivatives enhance polymer properties:

Polymer MatrixModificationImpact
Polystyrene5% sulfide incorporation↑ Tg by 15°C, ↑ UV stability
PolyethyleneSurface grafting↑ Antioxidant capacity 3×

Biologically Active Derivatives

Structure-activity relationship (SAR) studies highlight promising leads:

DerivativeBioactivityIC₅₀ (μM)
Sulfoxide analogCOX-2 inhibition0.89 ± 0.12
Sulfone derivativeHIV protease inhibition2.34 ± 0.45

These compounds demonstrate low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), suggesting favorable therapeutic indices .

MetricTraditional MethodNi-Catalyzed Improvement
PMI (Process Mass)861978% ↓
E-Factor345.285% ↓
Energy Consumption48 kWh/kg22 kWh/kg54% ↓

Proper handling requires:

  • N₂ atmosphere to prevent sulfide oxidation

  • PPE including neoprene gloves and face shields

  • Neutralization of waste with 3% H₂O₂ before disposal

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